UDP-Na
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Overview
Description
Uridine diphosphate sodium (UDP-Na) is a nucleotide sugar that plays a crucial role in various biochemical processes. It is composed of uridine diphosphate (UDP) and sodium ions. This compound is involved in the biosynthesis of glycoconjugates, which are essential for cell signaling, protein glycosylation, and other cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
UDP-Na can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic conversion of uridine triphosphate (UTP) and a sugar-1-phosphate to form UDP-sugar, followed by the addition of sodium ions. This process typically requires specific enzymes such as UDP-glucose pyrophosphorylase and UDP-glucose dehydrogenase .
Industrial Production Methods
In industrial settings, this compound is produced using microbial fermentation techniques. Microorganisms such as Escherichia coli are genetically engineered to overexpress the necessary enzymes for this compound synthesis. The fermentation broth is then subjected to purification processes, including ion-exchange chromatography, to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
UDP-Na undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions where the uridine moiety is replaced by other nucleotides or sugars.
Common Reagents and Conditions
Substitution: Various glycosyltransferases are used to catalyze substitution reactions involving this compound.
Major Products
Scientific Research Applications
UDP-Na has numerous applications in scientific research:
Mechanism of Action
UDP-Na exerts its effects through its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases, which transfer the sugar moiety from this compound to specific acceptor molecules. This process is crucial for the formation of glycoproteins, glycolipids, and other glycoconjugates. The molecular targets and pathways involved include various glycosyltransferases and their associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate glucose (UDP-Glc): Similar to UDP-Na but with glucose as the sugar moiety.
Uridine diphosphate galactose (UDP-Gal): Contains galactose instead of the sugar moiety in this compound.
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): Contains N-acetylglucosamine as the sugar moiety.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of glycoconjugates and its involvement in various biochemical pathways. Its sodium ion component also distinguishes it from other nucleotide sugars, potentially influencing its solubility and reactivity .
Properties
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCTYIAWTASOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O12P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861597 |
Source
|
Record name | 1-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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